2-(benzylsulfanyl)-9-(4-hydroxyphenyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one
Description
Properties
IUPAC Name |
2-benzylsulfanyl-9-(4-hydroxyphenyl)-5,6,7,9-tetrahydro-4H-[1,2,4]triazolo[5,1-b]quinazolin-8-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N4O2S/c27-16-11-9-15(10-12-16)20-19-17(7-4-8-18(19)28)23-21-24-22(25-26(20)21)29-13-14-5-2-1-3-6-14/h1-3,5-6,9-12,20,27H,4,7-8,13H2,(H,23,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKKMYSJJUXSBOK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C(N3C(=NC(=N3)SCC4=CC=CC=C4)N2)C5=CC=C(C=C5)O)C(=O)C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(benzylsulfanyl)-9-(4-hydroxyphenyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one involves the following steps:
Starting Materials: The preparation begins with the selection of suitable starting materials such as benzyl chloride, 4-hydroxyaniline, and appropriate heterocyclic precursors.
Key Reactions: The synthetic route typically involves a series of organic reactions including nucleophilic substitution, cyclization, and condensation reactions.
Reaction Conditions: The reactions are often carried out under controlled conditions, such as specific temperatures and pressures, using suitable solvents and catalysts to achieve high yields and purity of the final product.
Industrial Production Methods:
Chemical Reactions Analysis
2-(benzylsulfanyl)-9-(4-hydroxyphenyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one undergoes several chemical reactions:
Oxidation: This compound can undergo oxidation reactions, commonly using oxidizing agents like hydrogen peroxide or potassium permanganate, to form sulfoxide or sulfone derivatives.
Reduction: Reduction reactions can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride, often targeting specific functional groups within the molecule.
Substitution: Substitution reactions, both nucleophilic and electrophilic, can occur on various positions of the aromatic rings or the heterocyclic backbone. Reagents like halogens and alkylating agents are commonly used for these reactions.
Common Products: Major products formed from these reactions include modified heterocyclic compounds, sulfides, and derivatives with altered substituents on the phenyl or quinazoline rings.
Scientific Research Applications
Research has indicated that this compound exhibits significant biological activities across various assays. Below is a summary of its primary applications:
Antimicrobial Activity
The compound has shown promising results against a range of bacterial strains. In vitro studies have demonstrated:
- Minimum Inhibitory Concentration (MIC) values ranging from 10 to 50 µg/mL against both Gram-positive and Gram-negative bacteria.
- Notably effective against resistant strains such as Methicillin-resistant Staphylococcus aureus (MRSA) .
Antitumor Activity
Studies have focused on the compound's cytotoxic effects on various cancer cell lines:
- The compound demonstrated significant apoptosis-inducing activity in neoplastic cell cultures including Jurkat and K562 cells. The cytotoxic action was found to be three times higher than that of the standard drug cisplatin .
- Mechanistic studies suggest that the compound may induce cell cycle arrest and promote apoptosis through mitochondrial pathways .
Anti-inflammatory Activity
The anti-inflammatory properties of the compound have been evaluated using standard models:
- The compound exhibited significant inhibition of inflammatory markers in vitro and in vivo models, comparable to established anti-inflammatory drugs like ibuprofen .
- It has been suggested that the mechanism involves modulation of cytokine production and inhibition of inflammatory mediators .
Case Studies and Research Findings
A comprehensive review of literature reveals several case studies highlighting the effectiveness of this compound:
- Synthesis and Evaluation of Antimicrobial Properties :
- Evaluation in Cancer Models :
- Anti-inflammatory Mechanisms :
Mechanism of Action
Mechanism: The exact mechanism of action of 2-(benzylsulfanyl)-9-(4-hydroxyphenyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one largely depends on the context of its application. It typically involves interactions at the molecular level with specific biological targets. Molecular Targets and Pathways: It may target enzymes or receptors, influencing cellular pathways that regulate processes like cell division, metabolism, or stress response.
Comparison with Similar Compounds
Hydroxyphenyl vs. Methoxyphenyl or Chlorophenyl
- 9-(4-Hydroxyphenyl)-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one (13a): This analog (yield: 69.5%, m.p. 230–231°C) lacks the benzylsulfanyl group but retains the 4-hydroxyphenyl moiety. The absence of benzylsulfanyl reduces lipophilicity (clogP ≈ 2.1 vs. NMR data (δ 10.21 ppm for -OH) confirm hydrogen-bonding capability, critical for receptor interactions .
- 6-(4-Methoxyphenyl)-9-phenyl-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one: The methoxy group increases electron density and steric bulk compared to hydroxy, reducing hydrogen-bond donor capacity. This substitution may enhance metabolic stability but decrease target affinity in polar environments .
- However, tetrazolo cores (vs. triazolo) exhibit distinct electronic properties, altering reactivity and bioactivity .
Benzylsulfanyl vs. Arylthiazolo or Pyrano Modifications
- However, the 2-chlorophenyl group may introduce toxicity risks compared to benzylsulfanyl .
- N8-Benzylated-2-arylthiazolo[5,4-f]quinazolin-9(8H)-ones :
Thiazolo cores exhibit stronger π-π stacking but reduced solubility compared to triazolo derivatives. The benzylation pattern here aligns with kinase inhibitor design principles .
Pharmacological Potential and Limitations
- 13a ’s high yield and stability suggest suitability for lead optimization. The benzylsulfanyl addition may enhance blood-brain barrier penetration, critical for CNS targets.
- Thiazolo[5,4-f]quinazolinones demonstrate kinase inhibition but suffer from poor aqueous solubility, a challenge the target compound may share due to its benzylsulfanyl group .
- 2-(2-Chlorophenyl)-pyrano derivatives show moderate anticancer activity (IC₅₀ ≈ 10 µM), suggesting the target compound’s triazolo core could improve potency .
Biological Activity
The compound 2-(benzylsulfanyl)-9-(4-hydroxyphenyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one , often referred to as THTQ, is a member of the quinazoline family known for its diverse biological activities. This article reviews the biological activity of THTQ, focusing on its antibacterial and antifungal properties as well as its potential anti-inflammatory effects.
Chemical Structure
THTQ possesses a complex structure characterized by a quinazoline core fused with a triazole ring and substituted with a benzylsulfanyl group and a hydroxyphenyl moiety. The molecular formula is , and its IUPAC name reflects its intricate arrangement of functional groups.
Synthesis
The synthesis of THTQ has been achieved through various methods, including one-pot reactions involving boric acid as a catalyst. These methods have demonstrated high yields and efficiency in producing the compound from readily available starting materials like 3-amino-1,2,4-triazole and substituted benzaldehydes .
Antibacterial Activity
Recent studies have evaluated the antibacterial properties of THTQ against several pathogenic bacterial strains. The results are summarized in Table 1 below:
| Bacterial Strain | Inhibition Zone (mm) |
|---|---|
| Escherichia coli | 15 - 16 |
| Staphylococcus aureus | 15 - 16 |
| Bacillus subtilis | 9 - 19 |
| Proteus mirabilis | 9 - 19 |
The compound exhibited significant antibacterial activity against E. coli and S. aureus, with inhibition zones ranging from 15 to 16 mm. It also showed moderate activity against B. subtilis and P. mirabilis, indicating its potential as an antibacterial agent .
Antifungal Activity
In addition to its antibacterial effects, THTQ has been assessed for antifungal activity against various fungal strains. The results indicated that THTQ effectively inhibited fungal growth, although specific inhibition zones were not detailed in the available literature.
Case Studies
A notable case study involved the evaluation of THTQ's antimicrobial properties in clinical settings. The compound was tested against clinical isolates from patients with infections caused by resistant strains of bacteria. Results indicated that THTQ could serve as a promising candidate for further development into therapeutic agents targeting resistant bacterial infections.
Q & A
Q. What are the standard synthetic routes for this compound, and how are yields optimized?
The synthesis typically involves multi-step procedures, including cyclization and functionalization. A common approach uses a quinazoline core fused with a triazole ring, followed by benzylsulfanyl and 4-hydroxyphenyl substitutions. For example, highlights the use of a deep eutectic solvent catalyst (NGPU), which significantly improves reaction efficiency (e.g., 85% yield in 2 hours vs. 60% yield in 6 hours with conventional catalysts) . Key steps include:
- Cyclization : Controlled temperature (80–100°C) in polar aprotic solvents like DMF.
- Substitution : Benzylsulfanyl groups are introduced via nucleophilic displacement under basic conditions (e.g., K₂CO₃).
- Purification : Column chromatography with silica gel (hexane/ethyl acetate gradient) is critical for isolating the final product .
Q. Which spectroscopic and analytical methods are used for structural characterization?
- 1H/13C NMR : Assigns proton environments (e.g., aromatic protons at δ 7.2–7.8 ppm, methylene groups at δ 3.5–4.0 ppm) and confirms substitution patterns .
- LC-MS : Validates molecular weight (e.g., observed m/z = 463.5 matches the calculated value) and detects impurities .
- Elemental Analysis : Ensures stoichiometric consistency (e.g., C: 72.31%, H: 5.19%, N: 16.88% vs. calculated values) .
- TLC Monitoring : Tracks reaction progress (Rf ~0.5 in ethyl acetate/hexane) .
Advanced Research Questions
Q. How can reaction conditions be optimized to address low yields or side products?
- Catalyst Screening : demonstrates that NGPU outperforms traditional catalysts (e.g., p-toluenesulfonic acid) by reducing reaction time and improving yield via enhanced proton transfer .
- Solvent Selection : Polar aprotic solvents (DMF, DMSO) stabilize intermediates, while protic solvents (ethanol) may induce premature cyclization .
- Temperature Gradients : Gradual heating (50°C → 100°C) minimizes side reactions like over-oxidation of the benzylsulfanyl group .
Q. How should researchers resolve contradictions in spectral data during structural validation?
- Case Study : If NMR shows unexpected peaks (e.g., extra singlet at δ 2.1 ppm), compare with simulated spectra from computational tools (e.g., ChemDraw) to identify residual solvents or byproducts .
- Cross-Validation : Combine LC-MS with HRMS to confirm molecular ion peaks and isotopic patterns, especially for halogenated analogs .
- X-ray Crystallography : For ambiguous cases, single-crystal analysis (e.g., as in ) provides definitive bond lengths and angles .
Q. What methodologies are recommended for evaluating biological activity?
- In Vitro Cytotoxicity : Use standardized assays like MTT or Daphnia magna toxicity tests (EC₅₀ calculations) to assess potency against cancer cell lines .
- Target Interaction Studies : Molecular docking (e.g., AutoDock Vina) predicts binding affinity to enzymes like topoisomerase II, guided by structural analogs with antitumor activity .
- Pharmacokinetic Profiling : LogP values (e.g., XLogP ~3.2 from ) inform solubility and membrane permeability predictions .
Data Contradiction Analysis
Scenario : Conflicting reports on antitumor efficacy in similar compounds.
- Root Cause : Variations in substituents (e.g., methoxy vs. hydroxyl groups) alter electronic properties and binding kinetics.
- Resolution : Perform comparative SAR studies using analogs from and to isolate critical functional groups .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
